molecular formula H5NO B3147695 Ammonium-15N Hydroxide CAS No. 62948-80-5

Ammonium-15N Hydroxide

Número de catálogo: B3147695
Número CAS: 62948-80-5
Peso molecular: 36.039 g/mol
Clave InChI: VHUUQVKOLVNVRT-YTBWXGASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ammonium-15N Hydroxide is a solution of ammonium hydroxide that contains the nitrogen-15 isotope. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for this compound is 15NH4OH, and it has a molecular weight of 36.04 g/mol .

Aplicaciones Científicas De Investigación

Ammonium-15N Hydroxide is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mecanismo De Acción

Target of Action

Azanium hydroxide, also known as ammonia water or ammonium hydroxide, is a solution of ammonia in water . It is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions . The primary targets of azanium hydroxide are the excess acids in the stomach, making it an effective antacid .

Mode of Action

Azanium hydroxide interacts with its targets (excess stomach acids) by neutralizing them. This is achieved through a chemical reaction where azanium hydroxide reacts with hydrochloric acid to form ammonium chloride and water . This reaction increases the pH of the stomach, inhibiting the action of pepsin, an enzyme involved in protein digestion .

Biochemical Pathways

The primary biochemical pathway affected by azanium hydroxide is the gastric acid secretion pathway. By neutralizing hydrochloric acid, azanium hydroxide disrupts the normal acidic environment necessary for the activation and function of pepsin . This results in reduced protein digestion in the stomach. The increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which may confer cytoprotective effects .

Result of Action

The primary result of azanium hydroxide’s action is the neutralization of stomach acid, leading to an increase in gastric pH . This can provide relief from conditions such as heartburn, acid indigestion, and sour stomach . The increase in pH also inhibits the action of pepsin, reducing protein digestion in the stomach .

Action Environment

The action of azanium hydroxide is influenced by the acidity of the stomach. The presence of excess stomach acid provides the necessary environment for azanium hydroxide to act effectively as an antacid . Other factors such as the presence of food in the stomach and the overall health of the individual may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Safety is paramount when handling ammonium hydroxide due to its corrosive properties . Exposure can lead to serious health consequences, such as burns, eye damage, and respiratory issues . Therefore, understanding how to handle, store, and dispose of this compound safely is crucial for both individuals and businesses that work with it .

Direcciones Futuras

Ammonia decomposition has attracted significant attention in recent years due to its ability to produce hydrogen without emitting carbon dioxide and the ease of ammonia storage . Moreover, the synthesis of zwitterionic copolymers via copper-mediated aqueous living radical grafting polymerization on starch has been studied . These developments indicate potential future directions for the use of ammonium hydroxide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium-15N Hydroxide is typically synthesized by dissolving ammonia-15N in water. The reaction can be represented as: [ \text{15NH3} + \text{H2O} \rightarrow \text{15NH4OH} ] This process involves the careful handling of ammonia gas and water under controlled conditions to ensure the correct isotopic composition and concentration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity ammonia-15N gas, which is dissolved in water to produce the hydroxide solution. The concentration of the solution can vary, but it is typically around 14 N in H2O .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium-15N Hydroxide undergoes several types of chemical reactions, including:

    Neutralization: Reacts with acids to form ammonium salts.

    Decomposition: Can decompose into ammonia and water under certain conditions.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Acids: Reacts with acids like hydrochloric acid to form ammonium chloride.

    Heat: Decomposes into ammonia and water when heated.

    Nucleophiles: Can react with nucleophiles in substitution reactions.

Major Products Formed

    Ammonium Salts: Formed when reacting with acids.

    Ammonia and Water: Formed during decomposition.

Comparación Con Compuestos Similares

Similar Compounds

    Ammonium Hydroxide: Contains the nitrogen-14 isotope.

    Ammonium-15N Chloride: Another nitrogen-15 labeled compound.

    Ammonia-15N: Gaseous form of nitrogen-15 labeled ammonia.

Uniqueness

Ammonium-15N Hydroxide is unique due to its liquid form and the presence of the nitrogen-15 isotope. This makes it particularly useful for applications requiring a liquid nitrogen source, such as in solution-based studies and reactions .

Propiedades

IUPAC Name

azanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i1+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-YTBWXGASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

36.039 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62948-80-5
Record name 62948-80-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine, prepared as described in PCT Application WO 01/44250, was coupled with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b, as described herein. 2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one (150 mg, 0.46 mmol) was combined with bromobezene (97 μL, 0.92 mmol), potassium carbonate (127 mg, 0.92 mmol), palladium acetate (5 mg, 5 mol %), and triphenylphosphine (13 mg, 10 mol %) in DMF (6 mL). The mixture was heated in a 140° C. bath for 2 d, then concentrated onto silica gel followed by eluting with 300:10:1 CH2Cl2:MeOH:NH4OH) to afford 50 mg of 6,7-dimethoxy-2-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-α]pyrazin-7-yl)-1H-quinazolin-4-one, 904, mp: >300° C, M+=403.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
5 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A pressure flask was charged with N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (980 mg, 2.39 mmol) and ammonium acetate (1.25 g). The flask was sealed and heated to 160° C. The solids soon melted to give a viscous oil and heating was continued for 24 h. The reaction mixture was cooled and treated with H2O and NH4OH solution until pH reached ˜12. The mixture was then extracted with CHCl3 (3×). The combined organic portions were washed with brine, dried with Na2SO4 and concentrated. Column chromatography (SiO2, 5% MeOH/CHCl3 saturated with NH4OH) gave N-{2-[4-amino-2-(ethoxymethyl)-6,7-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (584 mg) as a tan foam. MS m/z 334 (M+H). 1H NMR (300 MHz, CDCl3) δ 5.57 (s, 1H), 4.92 (s, 2H), 4.77 (s, 2 H), 4.71 (br s, 2 H), 3.62 (q, J=7.0 Hz, 2H), 2.44 (s, 6H), 1.96 (s, 3H), 1.30 (s, 6 H), 1.24 (t, J=7.0 Hz, 3H).
Name
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a turbid solution of 5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine (0.500 g; 1.53 mmol) in 25 mL of ethanol was added hydrazine hydrate (0.600 mL; 12.24 mmol). The solution was warmed to 55° C., where Raney-nickel (50% in water) was added to the reaction to keep a constant evolution of gas. After 45 minutes, the hot reaction mixture was filtered through a Celite plug and rinsed with a copious amount of hot methanol. The filtrate was concentrated in vacuo to give 0.890 g of an opaque solid. The product was purified by flash silica gel chromatography; (eluant, 2% to 8% methanol-methylene chloride with 0.1% ammonium hydroxide) to afford 0.310 g (65%) of the desired product as a white solid. Mp. 118–120° C. 1H NMR δ (300 MHz, DMSO-d6) 1.31–1.46 (m, 2H), 1.70–1.93 (m, 8H), 7.0 (d, 1H), 7.1 (br, 2H, 2NH), 7.31–7.34 (dt, 1H, J=8 Hz), 7.41–7.46 (t, 2H), 7.55–7.58 (d, 1H), 7.62 (s, 1H), 7.72 (s, 1H); MS (ECI(+ve)) m/z 311 (M+H)+.
Name
5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.1%
Yield
65%

Synthesis routes and methods V

Procedure details

A solution of example 673B (200 mg, 0.5 mmol) in DMF (2.5 mL) was treated with N-methylpiperazine (0.3 mL, 2.7 mmol) and K2CO3 (350 mg, 2.5 mmol), heated at 70° C. for 1 hour, allowed to cool to room temperature, and partitioned between water and CH2Cl2. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 10% MeOH in CH2Cl2: 0.1% NH4OH to give 135 mg of the title compound (63% yield). MS (ESI(+)) m/e 416.8, 418.8 (M+H)+.
Name
solution
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Yield
0.1%
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N Hydroxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.